1-[4-(Trifluoromethoxy)phenyl]pentan-1-one

Lipophilicity Physicochemical Properties Drug Design

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one (CAS 79619-25-3), also known as p-(trifluoromethoxy)valerophenone, is a para‑substituted aryl ketone featuring a strongly electron‑withdrawing trifluoromethoxy (–OCF₃) group. With molecular formula C₁₂H₁₃F₃O₂ and molecular weight 246.23 g·mol⁻¹, it is typically supplied as a liquid with a minimum purity specification of 95%.

Molecular Formula C12H13F3O2
Molecular Weight 246.22 g/mol
CAS No. 79619-25-3
Cat. No. B1455476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
CAS79619-25-3
Molecular FormulaC12H13F3O2
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C12H13F3O2/c1-2-3-4-11(16)9-5-7-10(8-6-9)17-12(13,14)15/h5-8H,2-4H2,1H3
InChIKeyZHTPWBYULNUCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one (CAS 79619-25-3): A para-OCF₃ Aryl Ketone Building Block with Defined Physicochemical Differentiation


1-[4-(Trifluoromethoxy)phenyl]pentan-1-one (CAS 79619-25-3), also known as p-(trifluoromethoxy)valerophenone, is a para‑substituted aryl ketone featuring a strongly electron‑withdrawing trifluoromethoxy (–OCF₃) group. With molecular formula C₁₂H₁₃F₃O₂ and molecular weight 246.23 g·mol⁻¹, it is typically supplied as a liquid with a minimum purity specification of 95% . The compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry programs where the OCF₃ moiety is employed to modulate lipophilicity, metabolic stability, and electronic properties relative to methoxy (–OCH₃) or trifluoromethyl (–CF₃) analogs [1].

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one: Why Interchanging para-OCF₃ with para-OCH₃ or para-CF₃ Analogues Is Not Equivalent


The para‑trifluoromethoxy (–OCF₃) group confers a distinct combination of electronic and physicochemical properties that cannot be replicated by simple substitution with methoxy (–OCH₃) or trifluoromethyl (–CF₃) analogs. The oxygen atom in OCF₃ introduces a unique electron‑withdrawing inductive effect (χ = 3.7) while maintaining a lipophilicity profile intermediate between CF₃ and SCF₃ (Hansch–Leo parameter π = 1.04) [1]. Consequently, substituting the OCF₃ moiety with OCH₃ reduces lipophilicity by 0.7–1.4 LogD units, potentially compromising membrane permeability, while replacement with CF₃ does not fully recapitulate the electronic distribution or metabolic susceptibility of the OCF₃ group [2]. Furthermore, microsomal stability studies demonstrate that OCF₃‑containing compounds generally exhibit decreased metabolic stability compared to both CH₃O‑ and CF₃‑substituted counterparts [2]. Therefore, generic substitution within this aryl ketone class materially alters key developability parameters and should not be assumed without experimental validation.

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one (CAS 79619-25-3): Comparative Quantitative Evidence for Procurement Decisions


Lipophilicity Differentiation: Predicted LogP Comparison of para-OCF₃ vs. para-OCH₃ Valerophenone Analogs

The predicted octanol‑water partition coefficient (LogP) for 1-[4-(trifluoromethoxy)phenyl]pentan-1-one is 4.55 , substantially exceeding that of its para‑methoxy analog (p‑methoxyvalerophenone), which has a predicted LogP of 3.07 [1]. This represents a quantitative lipophilicity increase of +1.48 LogP units (or +1.34 units when using the alternative predicted LogP of 3.96 for the OCF₃ compound [2]). These computational predictions align with experimental LogD measurements reported for aliphatic OCF₃‑containing compounds, which demonstrate an increase of 0.7–1.4 LogD units relative to their OCH₃ counterparts [3].

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability Profile: Microsomal Clearance Comparison of OCF₃‑, CF₃‑, and OCH₃‑Containing Aliphatic Derivatives

Although no microsomal stability data are available specifically for 1-[4-(trifluoromethoxy)phenyl]pentan-1-one, class‑level evidence from a systematic study of aliphatic OCF₃‑containing compounds indicates that the trifluoromethoxy group typically decreases metabolic stability compared to both CH₃O‑ and CF₃‑substituted counterparts [1]. In the study, microsomal stability was evaluated across multiple chemical series; the OCF₃ derivatives consistently exhibited higher intrinsic clearance in human liver microsomes than their CH₃O and CF₃ analogs, with the exception of the N‑alkoxy(sulfon)amide series [1].

Metabolic Stability Microsomal Clearance ADME

Aqueous Solubility Comparison: Calculated Solubility of para-OCF₃ vs. para-CF₃ Valerophenone

While experimental aqueous solubility data for 1-[4-(trifluoromethoxy)phenyl]pentan-1-one are not publicly available, calculated solubility values provide a basis for comparison with the structurally analogous para‑CF₃ derivative. The para‑trifluoromethyl analog (p‑(trifluoromethyl)valerophenone, CAS 42916‑66‑5) has a calculated solubility of 0.039 g/L at 25 °C (practically insoluble) . Due to the higher molecular weight and increased lipophilicity imparted by the OCF₃ group, the OCF₃‑substituted compound is expected to exhibit comparable or further reduced aqueous solubility relative to the CF₃ analog .

Aqueous Solubility Physicochemical Properties Formulation

Synthetic Utility as an Electrophile: Ketone α‑C–C Bond Activation in Suzuki–Miyaura Cross‑Coupling

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one has been explicitly demonstrated to serve as an effective electrophile in Suzuki–Miyaura cross‑coupling reactions via catalytic activation of unstrained α‑C–C bonds [1]. In this methodology, common ketones—including acetophenones and cyclopentanones—are directly coupled with arylboronates to afford more functionalized aromatic ketones with high site‑selectivity. The presence of the para‑OCF₃ substituent does not impede this reactivity, enabling the compound to function as a platform for diversifying the ketone scaffold without requiring pre‑functionalization at the α‑carbon [1].

Synthetic Methodology C–C Bond Activation Cross-Coupling

Purity Specification and Analytical Traceability: 95% Minimum Purity with GHS Hazard Classification

Commercially available 1-[4-(trifluoromethoxy)phenyl]pentan-1-one is supplied with a minimum purity specification of 95% . The compound is classified under the Globally Harmonized System (GHS) with signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This purity level is consistent with research‑grade building blocks intended for further synthetic manipulation rather than direct biological evaluation without additional purification. The compound is stored at room temperature and is non‑hazardous for transport .

Purity Specification Quality Control Safety Data

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one (CAS 79619-25-3): Defined Application Scenarios Supported by Comparative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

For drug discovery programs where increasing compound lipophilicity is desired to improve membrane permeability or volume of distribution, 1-[4-(trifluoromethoxy)phenyl]pentan-1-one offers a LogP advantage of +0.89 to +1.48 units over its para‑methoxy analog [1]. This predictable lipophilicity increment, validated by class‑level experimental LogD data (ΔLogD = +0.7 to +1.4) [2], enables rational modulation of ADME properties without altering the core aryl ketone scaffold. The OCF₃ group's intermediate Hansch–Leo parameter (π = 1.04) positions it between CF₃ (π = 0.88) and SCF₃ (π = 1.44), providing a tunable lipophilicity option [3].

Scaffold Diversification via α‑C–C Bond Activation in Cross‑Coupling Reactions

The compound has been explicitly validated as a substrate for Suzuki–Miyaura cross‑coupling through catalytic activation of unstrained α‑C–C bonds [4]. This reactivity allows researchers to introduce aryl or heteroaryl groups at the α‑position of the ketone, generating more complex, functionalized aromatic ketones without requiring pre‑installation of halide or boronate handles. The methodology is compatible with the para‑OCF₃ substituent, enabling late‑stage diversification of lead compounds bearing this pharmacophore.

ADME‑Focused Comparative Studies of Fluorinated Substituent Effects

For teams systematically evaluating the impact of fluorinated substituents on metabolic stability, 1-[4-(trifluoromethoxy)phenyl]pentan-1-one serves as a key comparator to its CF₃‑ and OCH₃‑substituted analogs. Class‑level evidence indicates that the OCF₃ group generally decreases microsomal stability relative to both CH₃O and CF₃ [2], making this compound a valuable probe for structure–metabolism relationship (SMR) studies. Such comparative analyses inform the selection of optimal substituents for lead series where metabolic clearance is a design constraint.

Synthesis of Fluorinated Pharmaceutical Intermediates and Impurity Standards

As a para‑OCF₃‑substituted valerophenone, this compound may serve as a synthetic precursor or reference standard in the development of fluorinated pharmaceuticals. The OCF₃ moiety is present in marketed drugs including Delamanid (antituberculosis) and Riluzole (anti‑ALS agent) [5], underscoring the relevance of this building block for medicinal chemistry programs targeting similar therapeutic areas. Its defined purity (≥95%) and commercial availability facilitate its use as a starting material or impurity marker in process chemistry and analytical method development.

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